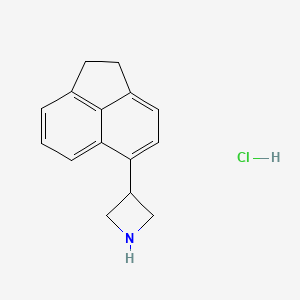![molecular formula C8H6O2S B13711150 4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
4-Methylbenzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives This compound is characterized by a dioxole ring fused with a benzene ring and a thione group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[d][1,3]dioxole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcatechol with carbon disulfide in the presence of a base, followed by cyclization to form the dioxole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Methylbenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thione group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
科学研究应用
4-Methylbenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophilic species. The aromatic ring can undergo interactions with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
5-Methylbenzo[d][1,3]dioxole: Similar structure but lacks the thione group.
Benzo[d][1,3]dioxole-2-thione: Similar structure but without the methyl group at the fourth position.
Uniqueness
4-Methylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the methyl group and the thione group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
属性
分子式 |
C8H6O2S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
4-methyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
InChI 键 |
OIBLAIPGKFRFHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)






![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)

